

Physical and chemical properties of 2-(2-Methylpropyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methylpropyl)cyclohexan-1-ol

Cat. No.: B5202666

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Methylpropyl)cyclohexan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-(2-Methylpropyl)cyclohexan-1-ol**. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from computational predictions and data from analogous structures to provide a robust theoretical and practical framework. It includes predicted physical properties, proposed experimental protocols for its synthesis and purification, expected spectroscopic characteristics, and a discussion of its chemical reactivity. This document also presents a generalized workflow for drug discovery, as specific biological signaling pathways for this compound are not currently documented in scientific literature.

Introduction

2-(2-Methylpropyl)cyclohexan-1-ol, also known as 2-isobutylcyclohexanol, is a cyclic secondary alcohol. Its structure, consisting of a cyclohexane ring substituted with a hydroxyl group and an isobutyl group on an adjacent carbon, suggests potential for use as an intermediate in organic synthesis, particularly in the development of novel chemical entities for various applications, including pharmaceuticals. The stereochemistry of the two substituents on the cyclohexane ring allows for the existence of different diastereomers, which may exhibit

distinct physical properties and biological activities. Numerous cyclohexane derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Physical and Chemical Properties

Experimentally determined physical properties for **2-(2-Methylpropyl)cyclohexan-1-ol** are not readily available in the published literature. The following table summarizes key physical and chemical properties obtained from computational predictions.[3]

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O	PubChem[3]
Molecular Weight	156.27 g/mol	PubChem[3]
IUPAC Name	2-(2-methylpropyl)cyclohexan-1-ol	PubChem[3]
CAS Number	104093-91-6	PubChem[3]
XLogP3	2.9	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Topological Polar Surface Area	20.2 Å ²	PubChem[3]

Experimental Protocols

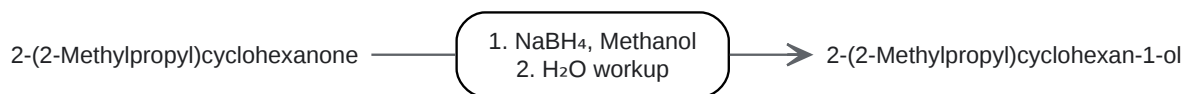
While a specific, detailed experimental protocol for the synthesis of **2-(2-Methylpropyl)cyclohexan-1-ol** is not available, a plausible and effective method would be the reduction of the corresponding ketone, 2-(2-methylpropyl)cyclohexanone.

Synthesis via Reduction of 2-(2-Methylpropyl)cyclohexanone

This protocol is based on the well-established sodium borohydride reduction of cyclic ketones.

[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Synthesis of **2-(2-Methylpropyl)cyclohexan-1-ol**.

Materials:

- 2-(2-Methylpropyl)cyclohexanone
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane (CH_2Cl_2)
- 3 M Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methylpropyl)cyclohexanone in methanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution in small portions.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Quench the reaction by slowly adding deionized water.
- Add 3 M NaOH solution to decompose the borate esters.^[6]
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude **2-(2-Methylpropyl)cyclohexan-1-ol** can be purified by fractional distillation or column chromatography.^[8]

Method 1: Fractional Distillation

- Assemble a fractional distillation apparatus.
- Heat the crude product under reduced pressure.
- Collect the fraction that distills at the predicted boiling point.

Method 2: Column Chromatography

- Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
- Load the crude product onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of **2-(2-Methylpropyl)cyclohexan-1-ol** is expected to show the following characteristic signals. The exact chemical shifts and coupling constants will depend on the specific diastereomer.

- -OH Proton: A broad singlet between 0.5-5.0 ppm, which is exchangeable with D₂O.[\[9\]](#)[\[10\]](#)
- -CH-OH Proton: A multiplet between 3.5-4.5 ppm.[\[10\]](#)
- Cyclohexane Ring Protons: A series of complex multiplets between 1.0-2.0 ppm.
- Isobutyl Group Protons:
 - A doublet for the two methyl groups around 0.9 ppm.
 - A multiplet for the methine proton.
 - Multiplets for the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show 10 distinct signals for the 10 carbon atoms in the molecule.

- -C-OH Carbon: A signal in the range of 65-80 ppm.
- Cyclohexane Ring Carbons: Signals in the aliphatic region (20-50 ppm).
- Isobutyl Group Carbons: Signals in the aliphatic region (15-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:[11][12][13][14]

- O-H Stretch: A strong, broad band in the region of 3200-3600 cm^{-1} . [14]
- C-H Stretch (sp^3): Strong bands in the region of 2850-2960 cm^{-1} .
- C-O Stretch: A strong band in the region of 1075-1150 cm^{-1} , characteristic of a secondary alcohol. [11]

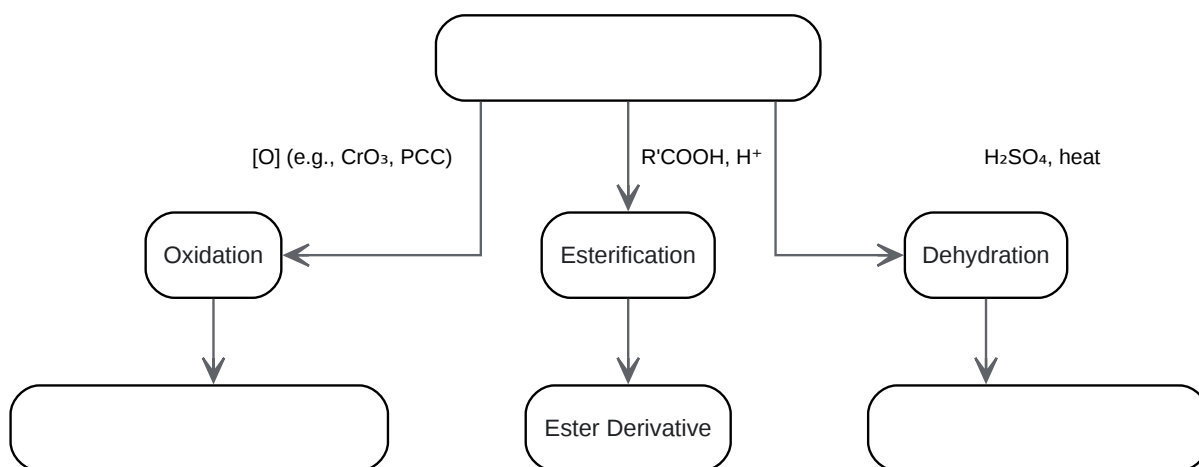
Mass Spectrometry

The mass spectrum of **2-(2-Methylpropyl)cyclohexan-1-ol** is expected to show a weak or absent molecular ion peak (M^+) at $m/z = 156$. Key fragmentation patterns for secondary alcohols include:[15][16][17][18][19]

- Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.
- Dehydration: Loss of a water molecule ($\text{M}-18$), resulting in a peak at $m/z = 138$. [17][18]
- Loss of the isobutyl group ($\text{M}-57$), leading to a peak at $m/z = 99$.

Chemical Reactivity

As a secondary alcohol, **2-(2-Methylpropyl)cyclohexan-1-ol** is expected to undergo typical reactions of this functional group.



[Click to download full resolution via product page](#)

Figure 2: General Reactivity of **2-(2-Methylpropyl)cyclohexan-1-ol**.

Oxidation to a Ketone

Oxidation of the secondary alcohol group will yield the corresponding ketone, 2-(2-methylpropyl)cyclohexanone. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and sodium hypochlorite in the presence of a catalyst like TEMPO.^{[20][21][22][23][24]}

Esterification

Reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) in the presence of an acid catalyst will form an ester.^{[25][26][27][28][29]}

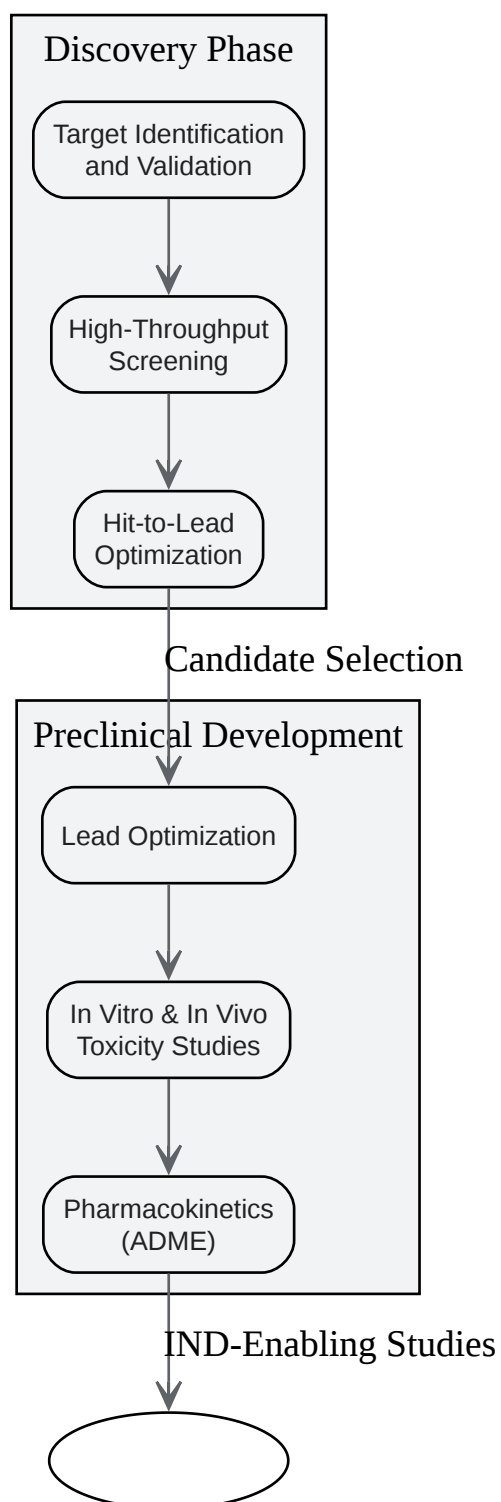
Dehydration to Alkenes

Treatment with a strong acid such as sulfuric or phosphoric acid at elevated temperatures will lead to the elimination of water and the formation of a mixture of isomeric alkenes, primarily 1-isobutylcyclohexene and 3-isobutylcyclohexene.^{[3][30][31][32][33]}

Biological Activity and Drug Development Context

There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of **2-(2-Methylpropyl)cyclohexan-1-ol**. However, many

cyclohexane derivatives are known to possess a wide range of biological activities.^{[1][2][34][35]} Should this molecule be considered for drug development, it would follow a general preclinical discovery workflow.



[Click to download full resolution via product page](#)

Figure 3: Generalized Preclinical Drug Discovery Workflow.

Conclusion

2-(2-Methylpropyl)cyclohexan-1-ol is a secondary alcohol for which there is a notable lack of experimentally determined data. This guide has provided a comprehensive overview based on computational predictions and the known chemistry of analogous compounds. The presented protocols for synthesis and purification, along with the predicted spectroscopic data and chemical reactivity, offer a valuable resource for researchers interested in this molecule. Further experimental investigation is required to fully characterize its properties and to explore any potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scribd.com [scribd.com]
- 7. odinity.com [odinity.com]
- 8. US1422583A - Process of purifying higher secondary alcohols - Google Patents [patents.google.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR _2007 [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. GCMS Section 6.10 [people.whitman.edu]
- 18. youtube.com [youtube.com]
- 19. Msc alcohols, phenols, ethers | PDF [slideshare.net]
- 20. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. tandfonline.com [tandfonline.com]
- 24. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. researchgate.net [researchgate.net]
- 28. Ester synthesis by esterification [organic-chemistry.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 32. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 33. chemguide.co.uk [chemguide.co.uk]
- 34. researchgate.net [researchgate.net]
- 35. mmsl.cz [mmsl.cz]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(2-Methylpropyl)cyclohexan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5202666#physical-and-chemical-properties-of-2-2-methylpropyl-cyclohexan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com